(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol
Descripción
Propiedades
IUPAC Name |
(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBVKJZIZSPLL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=NC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(2S)-2-methyl-3-pyridin-4-ylpropan-1-ol is a chiral compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : Approximately 175.25 g/mol
- Structure : The compound features a pyridine ring and a hydroxyl group attached to a propanol backbone, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : It has been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's hydroxyl group enables it to form hydrogen bonds, modulating enzyme activity effectively.
- Receptor Binding : The compound may bind to various receptors, triggering downstream signaling pathways that influence cellular processes such as gene expression and metabolic regulation.
Enzyme Interactions
The compound's interaction with enzymes is significant for its pharmacological potential. Key findings include:
- Cytochrome P450 Interaction : Studies indicate that this compound can modulate the activity of cytochrome P450 enzymes, impacting the metabolism of various drugs.
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Modulates activity |
Therapeutic Applications
Research suggests potential therapeutic applications in various fields:
- Neurological Disorders : Ongoing studies are exploring the role of this compound in treating neurological conditions due to its ability to influence neurotransmitter systems.
- Pharmacology : Its interactions with metabolic pathways position it as a candidate for drug development aimed at metabolic disorders.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Inhibition Studies : Research demonstrated that this compound inhibits specific enzymes linked to phospholipidosis, suggesting its role in drug-induced toxicity assessments .
- Comparative Analysis : A comparison with structurally similar compounds revealed unique activities attributed to the specific arrangement of functional groups in this compound. For instance, analogs lacking the methyl group exhibited reduced enzyme interaction efficacy.
Summary of Findings
The biological activity of this compound is characterized by its interactions with key enzymes and receptors, influencing various metabolic pathways. Its potential applications in pharmacology and therapeutic interventions underscore the importance of further research into this compound.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol to pyridine-containing propanol derivatives identified in the Catalog of Pyridine Compounds (2017) and related literature.
Structural Differences and Implications
Table 1: Structural Comparison of Pyridine-Propanol Derivatives
Key Observations:
Pyridine Substitution Position: The target compound’s pyridin-4-yl group distinguishes it from analogs with pyridin-3-yl substituents (e.g., ). Positional differences affect molecular dipole moments and binding interactions.
Propanol Chain Modifications: The (2S)-methyl group in the target compound enhances steric bulk and lipophilicity compared to unsubstituted chains (e.g., ).
Functional Group Variations: Amino and fluoro substituents () increase polarity, improving aqueous solubility but reducing membrane permeability. Chloro and dimethoxymethyl groups () may enhance metabolic stability or alter electronic properties.
Physicochemical and Pharmacological Considerations
- Lipophilicity: The methyl group likely increases logP compared to amino-substituted analogs (e.g., ), favoring blood-brain barrier penetration.
- Solubility: Lack of polar substituents on the pyridine ring may reduce aqueous solubility relative to amino- or hydroxyl-bearing analogs.
- Stereochemical Impact : The (2S) configuration could lead to enantioselective interactions in chiral environments, such as enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-methyl-3-pyridin-4-ylpropan-1-ol, and how can stereochemical purity be ensured during synthesis?
- Methodology: Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. For stereochemical validation, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with known standards. Polarimetry and X-ray crystallography (as demonstrated for structurally related alcohols in crystallographic studies ) can confirm absolute configuration.
Q. How can impurities or byproducts in synthesized this compound be identified and quantified?
- Methodology: Employ high-resolution LC-MS or GC-MS for impurity profiling. For quantification, use a validated HPLC method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Reference standards for common impurities (e.g., diastereomers or oxidation products) should be synthesized and characterized via NMR (1H/13C, COSY, HSQC) .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodology: Combine spectroscopic methods:
- NMR: Assign proton environments using 2D experiments (e.g., NOESY to confirm spatial proximity of methyl and pyridinyl groups).
- XRD: Single-crystal X-ray diffraction resolves stereochemistry, as applied to analogous alcohols in structural reports .
- FT-IR: Confirm hydroxyl and pyridine functional groups (broad O-H stretch ~3200 cm⁻¹, C=N stretch ~1600 cm⁻¹).
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in large-scale synthesis of this compound?
- Methodology: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids for dynamic kinetic resolution) and reaction conditions (temperature, solvent polarity). Monitor ee in real-time using inline chiral HPLC or circular dichroism (CD) spectroscopy. Statistical design of experiments (DoE) can identify critical parameters affecting stereoselectivity .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions, and how can stability be improved?
- Methodology: Conduct forced degradation studies:
- Acidic/alkaline hydrolysis: Use 0.1M HCl/NaOH at 40–60°C, followed by LC-MS to identify breakdown products (e.g., pyridine ring oxidation or hydroxyl group elimination).
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). To mitigate degradation, consider formulating the compound as a salt (e.g., hydrochloride) or using stabilizing excipients .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology: Use molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) to assess binding affinity and conformational stability. Generate a 3D structure using software like Discovery Studio , and validate against experimental data (e.g., crystallographic or SAR studies of pyridinyl alcohols). Free energy perturbation (FEP) calculations can refine binding predictions.
Data Contradiction and Experimental Design
Q. How to resolve discrepancies in reported synthetic yields or stereochemical outcomes across studies?
- Methodology: Replicate protocols with rigorous control of moisture, oxygen, and catalyst loading. Characterize intermediates via in-situ FT-IR or Raman spectroscopy to identify side reactions. Cross-validate results using orthogonal methods (e.g., compare XRD data with computational predictions of crystal packing ).
Q. What experimental controls are critical when studying the compound’s reactivity in complex mixtures (e.g., biological assays)?
- Methodology: Include negative controls (e.g., enantiomer or structurally analogous inactive compounds) to isolate target-specific effects. For matrix interference (e.g., in cell lysates), use internal standards (isotopically labeled analogs) in LC-MS quantification. Ensure sample stability by maintaining continuous cooling during prolonged experiments to prevent organic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
